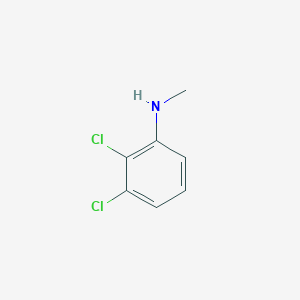
N-(2,3-dichlorophenyl)-N-methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of “N-(2,3-dichlorophenyl)-N-methylamine”, there are general methods for the synthesis of similar compounds, such as piperazine derivatives . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “N-(2,3-dichlorophenyl)-N-methylamine” can be analyzed using Density Functional Theory (DFT) calculations . These calculations can provide information about the optimized geometries, vibrational wavenumbers, highest occupied molecular orbital (HOMO)–lowest unoccupied molecular orbital (LUMO) energies, and other properties .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2,3-dichlorophenyl)-N-methylamine” can be analyzed using various techniques . For example, DFT calculations can provide information about the compound’s nonlinear optical (NLO) properties, thermodynamic properties, and molecular surfaces .Wissenschaftliche Forschungsanwendungen
Protein and Cell Membrane Iodinations : N-(2,3-dichlorophenyl)-N-methylamine derivatives have been used in iodinating proteins and cell membranes. For example, films of a related compound, 1,3,4,6-tetrachloro-3a,6a-diphenylglycoluril, react rapidly with aqueous mixtures of iodide and proteins, yielding iodinated proteins. This process minimally damages proteins and living cells (Fraker & Speck, 1978).
Inhibition of Monoamine Oxidase : Compounds derived from N-(2,3-dichlorophenyl)-N-methylamine have been studied for their ability to inhibit monoamine oxidase (MAO). For instance, N-methyl-N-propargyl-3(2,4-dichlorophenoxy)propylamine hydrochloride was found to inhibit MAO both in vitro and in vivo, with unique kinetics compared to known inhibitors (Johnston, 1968).
Sigma Receptor Binding : Synthesized compounds, including N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, have shown high affinity for sigma receptors. These compounds are potential candidates for exploring the functional role of sigma receptors and the development of novel therapeutic agents (de Costa et al., 1992).
NMDA Receptor Antagonism : Research on diarylethylamines, such as ephenidine, which is structurally related to N-(2,3-dichlorophenyl)-N-methylamine, shows that these compounds act as NMDA receptor antagonists. They have effects similar to ketamine, potentially explaining their dissociative, cognitive, and hallucinogenic effects (Kang et al., 2017).
Mechlorethamine-induced DNA-Protein Cross-Linking : Studies on mechlorethamine, a nitrogen mustard chemotherapeutic agent, showed its ability to induce DNA-protein cross-links. This process is crucial for understanding the antitumor effects of nitrogen mustards, which are structurally similar to N-(2,3-dichlorophenyl)-N-methylamine (Michaelson-Richie et al., 2011).
Nitroxide-Mediated Photopolymerization : N-(2,3-dichlorophenyl)-N-methylamine derivatives have been explored in the development of photoinitiators for nitroxide-mediated photopolymerization. This application is significant in materials science for creating polymers (Guillaneuf et al., 2010).
Anticonvulsant Activity of Enaminones : Enaminones, such as methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, have shown promising anticonvulsant activities. These compounds are structurally related to N-(2,3-dichlorophenyl)-N-methylamine and offer insights into the development of new anticonvulsant medications (Eddington et al., 2000).
Safety And Hazards
Zukünftige Richtungen
The future directions for the study of “N-(2,3-dichlorophenyl)-N-methylamine” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties . Additionally, its safety and hazards could be investigated in more detail.
Eigenschaften
IUPAC Name |
2,3-dichloro-N-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-10-6-4-2-3-5(8)7(6)9/h2-4,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLLSHKYKAHDFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-N-methylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl][2-(2-methylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B2822772.png)
![2,4-Dichloro-1-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene](/img/structure/B2822774.png)
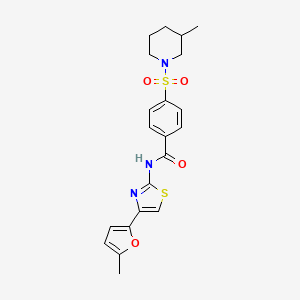
![N-(4-ethoxyphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2822780.png)
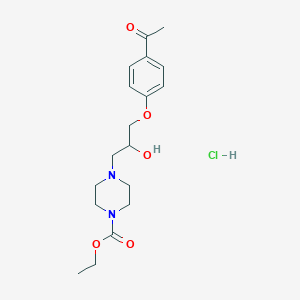
![Tert-butyl 3-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]oxymethyl]azetidine-1-carboxylate](/img/structure/B2822784.png)
![6-{[(4-bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-N,N-dimethyl-4-pyrimidinamine](/img/structure/B2822785.png)

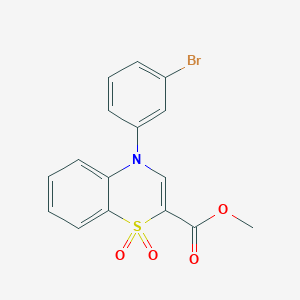
![2,4-Dimethyl-6-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2822788.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]aniline](/img/structure/B2822789.png)
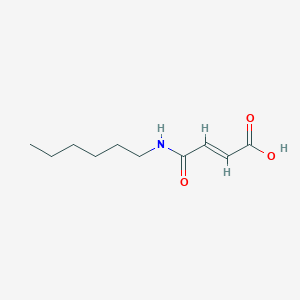
![methyl 3-(4-ethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2822791.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2822793.png)